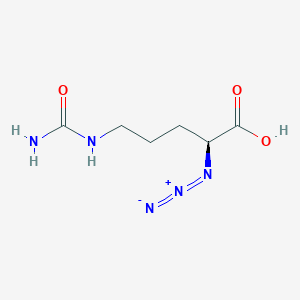

N3-L-Cit-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N3-L-Cit-OH is an azide-containing click chemistry reagent used for constructing peptidomimetic antibody-drug conjugate linkers via click-chemistry . This compound is particularly valuable in the field of medicinal chemistry due to its ability to facilitate the formation of stable covalent bonds between molecules, making it a crucial tool for drug development and other biochemical applications .

準備方法

Synthetic Routes and Reaction Conditions

N3-L-Cit-OH is synthesized through a series of chemical reactions that introduce the azide group into the molecule. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups. The azide group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired product quality .

化学反応の分析

Types of Reactions

N3-L-Cit-OH undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole ring, which is a key step in click chemistry.

Ring strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing strained alkyne groups, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Common Reagents and Conditions

Copper sulfate and sodium ascorbate: Used in CuAAC reactions to catalyze the formation of the triazole ring.

Strained alkynes: Used in SPAAC reactions to facilitate the cycloaddition without the need for a copper catalyst.

Major Products Formed

The major products formed from these reactions are triazole-containing compounds, which are highly stable and useful in various biochemical applications .

科学的研究の応用

N3-L-Cit-OH has a wide range of scientific research applications, including:

作用機序

N3-L-Cit-OH exerts its effects through click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions result in the formation of stable triazole rings, which are essential for linking molecules together in a controlled and efficient manner . The molecular targets and pathways involved include the azide and alkyne functional groups, which react to form the triazole ring .

類似化合物との比較

Similar Compounds

N3-L-Cit-OH (DCHA): Another form of this compound used in similar applications.

Azido-PEG derivatives: Used in click chemistry for similar purposes.

Alkyne-containing compounds: React with azides to form triazole rings.

Uniqueness

This compound is unique due to its specific structure and reactivity, which make it particularly suitable for constructing peptidomimetic antibody-drug conjugate linkers. Its ability to undergo both CuAAC and SPAAC reactions provides versatility in various chemical and biological applications .

生物活性

N3-L-Cit-OH, a derivative of L-citrulline, has garnered attention in recent years for its potential biological activities, particularly in the context of cardiovascular health, metabolic disorders, and its role as a nitric oxide precursor. This article explores the biological activity of this compound, summarizing key findings from various studies, including case studies, data tables, and research outcomes.

Overview of this compound

This compound is an amino acid compound that is structurally related to L-citrulline. It plays a significant role in the urea cycle and is involved in the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. The compound's ability to enhance NO production has implications for vascular health, blood pressure regulation, and metabolic function.

Nitric Oxide Production:

this compound promotes the conversion of L-arginine to nitric oxide through endothelial nitric oxide synthase (eNOS). This process is crucial for maintaining vascular tone and blood flow. Studies have shown that supplementation with L-citrulline can increase plasma levels of arginine and subsequently enhance NO-dependent signaling pathways .

Inhibition of Arginase:

this compound may also inhibit arginase activity, which competes with eNOS for L-arginine. By reducing arginase activity, this compound can potentially enhance eNOS function and improve endothelial health .

Cardiovascular Health

A systematic review highlighted that L-citrulline supplementation resulted in a modest reduction in systolic blood pressure (SBP) by approximately 4 mmHg compared to placebo controls. This effect was attributed to increased NO production and improved endothelial function .

| Study | Population | Dose (g/day) | Duration (weeks) | Results |

|---|---|---|---|---|

| Figueroa et al. 2010 | Healthy subjects | 6 | 8 | Significant decrease in SBP |

| Gonzales et al. 2017 | Older adults | 5 | 12 | No significant change in DBP |

| Wong et al. 2015 | Athletes | 6 | 4 | SBP decreased significantly during exercise |

Metabolic Disorders

In animal models, this compound has shown protective effects against diabetic nephropathy by enhancing renal blood flow and reducing albuminuria. A study on STZ-induced diabetic rats demonstrated that L-citrulline supplementation led to reduced kidney hypertrophy and improved renal function markers such as blood urea nitrogen levels .

Case Studies

Case Study: Diabetic Nephropathy

A cohort study involving diabetic mice treated with L-citrulline exhibited significant reductions in urinary albumin excretion and tubulo-interstitial fibrosis compared to untreated controls. The treatment group also showed elevated levels of anti-inflammatory cytokines such as IL-10, indicating a potential anti-inflammatory effect of this compound .

Case Study: Hypertension Management

In a clinical trial involving hypertensive patients, those receiving this compound showed improved endothelial function as measured by flow-mediated dilation (FMD), suggesting its utility as a therapeutic agent for managing hypertension .

特性

IUPAC Name |

(2S)-2-azido-5-(carbamoylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O3/c7-6(14)9-3-1-2-4(5(12)13)10-11-8/h4H,1-3H2,(H,12,13)(H3,7,9,14)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCIIDRGWZAPDA-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N=[N+]=[N-])CNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N=[N+]=[N-])CNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。